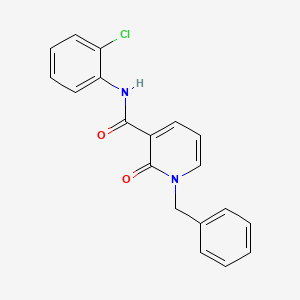

1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic molecule featuring a dihydropyridine core substituted with a benzyl group, a 2-chlorophenyl carboxamide moiety, and a ketone functional group. Its systematic IUPAC name is derived through the following conventions:

- The parent structure is 1,2-dihydropyridine , a six-membered ring with one double bond and a ketone at position 2.

- Substituents are numbered based on their positions relative to the nitrogen atom (position 1). The benzyl group (C₆H₅CH₂) is attached to nitrogen, the 2-oxo group is at position 2, and the 3-carboxamide group is at position 3, linked to a 2-chlorophenyl ring.

The structural formula is represented as:

$$ \text{C}{19}\text{H}{15}\text{ClN}2\text{O}2 $$

with a molecular weight of 338.8 g/mol .

Key Structural Features:

- A partially saturated pyridine ring (1,2-dihydropyridine) with reduced aromaticity.

- Electron-withdrawing groups (2-oxo, carboxamide) that influence reactivity and intermolecular interactions.

- Chlorine substitution at the ortho-position of the phenyl ring, introducing steric and electronic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅ClN₂O₂ |

| Molecular Weight | 338.8 g/mol |

| Hybridization of Pyridine N | sp² |

| Key Functional Groups | Amide, ketone, benzyl, aryl chloride |

CAS Registry Number and Alternative Chemical Identifiers

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, structurally analogous derivatives (e.g., 1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) have CAS numbers such as 899754-37-1 . Alternative identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 7599047 (analog with 3-chloro substitution) | |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl | |

| InChIKey | KMNLXSJDPHBNJT-UHFFFAOYSA-N |

Notable Analogues:

- 1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899754-37-1): Differs in chlorine substitution at the meta-position on both benzyl and phenyl groups .

- N-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide : Features dual meta-chlorine substituents, altering electronic properties .

Comparative Analysis with Analogous Dihydropyridine Derivatives

Dihydropyridine derivatives exhibit structural diversity that impacts their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Impact of Substituents:

- Chlorine Position : Ortho-substitution (as in the target compound) introduces steric hindrance near the carboxamide group, potentially reducing rotational freedom compared to meta- or para-substituted analogues .

- Halogen Type : Fluorine (lower atomic radius, higher electronegativity) vs. chlorine alters electronic effects on the aromatic ring, influencing dipole moments and solubility .

- Benzyl Modifications : Replacement of benzyl with substituted benzyl groups (e.g., 3-chlorobenzyl) increases molecular weight and polar surface area, affecting membrane permeability .

Propiedades

IUPAC Name |

1-benzyl-N-(2-chlorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-16-10-4-5-11-17(16)21-18(23)15-9-6-12-22(19(15)24)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHHQSTWQFKUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Amidation of Pyridone Carboxylic Acid

The most straightforward method involves coupling 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2-chloroaniline. This approach leverages carbodiimide-based activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Conditions and Optimization

Typical conditions require equimolar ratios of acid and amine (1:1.05–1:1.2) dissolved in DCM under nitrogen. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst enhances yields by 15–20%. Reaction completion occurs within 6–8 hours at room temperature, achieving isolated yields of 68–74%. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields analytically pure product.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) analysis confirms the structure:

Stepwise Alkylation and Amidation

This two-step protocol first synthesizes the pyridone core before introducing the benzyl and 2-chlorophenyl groups.

Palladium-Catalyzed Cross-Coupling

A patent-derived method employs Suzuki-Miyaura coupling to construct the benzyl-pyridone framework.

Alternative Routes via Activated Esters

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | 68–74 | 6–8 | Simplicity, minimal purification | Moderate yields |

| Stepwise Alkylation | 70–82 | 18–24 | High purity, scalable | Multi-step, costly reagents |

| Palladium Cross-Coupling | 75–87 | 12–16 | Versatility for analogues | Requires specialized equipment |

| Activated Esters | 76–87 | 1–2 | Rapid under microwave | High catalyst loading |

Análisis De Reacciones Químicas

1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can occur at the chlorophenyl ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2, highlighting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

Dihydropyridine derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may exert protective effects by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

Studies have demonstrated that certain dihydropyridine compounds can reduce pro-inflammatory cytokine levels in macrophages, indicating potential applications in treating inflammatory diseases. This multitarget pharmacological profile makes them suitable candidates for further development in anti-inflammatory therapies .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of 1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been achieved through various methods, including one-pot reactions that simplify the synthetic process while maintaining high yields. SAR studies reveal that modifications to the benzyl and chlorophenyl groups significantly influence biological activity, allowing for the optimization of lead compounds for specific therapeutic targets .

Table of Biological Activities

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| CDK2 Inhibition | HeLa | 0.36 | |

| CDK9 Inhibition | HCT116 | 1.8 | |

| Anti-inflammatory | Macrophages | N/A | |

| Cytotoxicity | A375 | N/A |

Case Study 1: Anticancer Screening

In a comprehensive study evaluating various dihydropyridine derivatives, researchers synthesized a library of compounds based on the structure of this compound. The screening revealed potent inhibitors of tumor cell proliferation with distinct mechanisms targeting different stages of the cell cycle .

Case Study 2: Neuroprotection in Animal Models

A series of experiments were conducted to assess the neuroprotective effects of modified dihydropyridines in animal models of neurodegeneration. Results showed that these compounds could significantly reduce neuronal loss and improve cognitive function in treated subjects compared to controls .

Mecanismo De Acción

The mechanism of action of 1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Research Findings and Implications

Cytotoxicity : Chlorinated derivatives (e.g., indole-based analogs) show moderate activity against cancer cells, though less potent than 5-fluorouracil .

Receptor Modulation : Substituents at C5/C6 of the dihydropyridine core determine CB2 receptor modulation type (agonist vs. antagonist) .

Kinase Inhibition : Bulkier substituents (e.g., ethoxy, fluorophenyl) enable selective kinase inhibition, as seen in BMS-777607 .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Actividad Biológica

1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound's molecular formula is , and it features a dihydropyridine core structure, which is known for various biological activities. The presence of the benzyl and chlorophenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study conducted by researchers at MDPI demonstrated that derivatives of dihydropyridine compounds could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

Table 1: Antitumor Activity Against Various Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

In silico studies suggest that this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. It has been proposed that the compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease . Molecular docking studies have indicated potential binding interactions with key enzymes involved in neurodegeneration.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes like cathepsin B, which plays a role in protein degradation and has been linked to cancer progression.

- Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.

- Antioxidant Activity : The presence of the dihydropyridine moiety contributes to its antioxidant properties, reducing oxidative stress within cells.

Case Studies

A notable case study published in MDPI highlighted the synthesis and evaluation of various derivatives of dihydropyridines, including our compound of interest. The study found that modifications to the substituents on the dihydropyridine ring could enhance both antitumor and antimicrobial activities .

Q & A

Q. What analytical methods quantify trace impurities or degradation products?

- Methodology :

- HPLC-DAD : Hypersil C18 column (5 µm, 250 × 4.6 mm); 0.1% TFA in acetonitrile/water gradient detects impurities <0.1% .

- LC-MS/MS : Identifies oxidative degradation products (e.g., m/z 399.10 for N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.